molecular formula C11H13N3O3 B1384418 1-Isopropyl-3-methyl-6-oxo-6,7-dihydro-1h-pyrazolo[3,4-b]pyridine-4-carboxylic acid CAS No. 1160246-29-6

1-Isopropyl-3-methyl-6-oxo-6,7-dihydro-1h-pyrazolo[3,4-b]pyridine-4-carboxylic acid

Cat. No.: B1384418
CAS No.: 1160246-29-6
M. Wt: 235.24 g/mol
InChI Key: MDWOQBMDDFJUOR-UHFFFAOYSA-N
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Description

Molecular Architecture and Tautomeric Forms

The compound 1-isopropyl-3-methyl-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid features a bicyclic heterocyclic core composed of a pyrazole ring fused to a partially saturated pyridine ring. The pyrazolo[3,4-b]pyridine system consists of a five-membered pyrazole (positions 1–3) fused to a six-membered dihydropyridine ring (positions 4–7) at the [3,4-b] junction (Figure 1). Key structural features include:

  • Substituents :
    • An isopropyl group at the N1 position of the pyrazole ring.
    • A methyl group at the C3 position of the pyrazole.
    • A carboxylic acid moiety at the C4 position of the pyridine ring.
    • A keto group (=O) at the C6 position, which contributes to the partial saturation of the pyridine ring (6,7-dihydro designation).

The tautomeric equilibrium of pyrazolo[3,4-b]pyridines typically involves shifts between 1H- and 2H-isomers due to proton migration between the pyrazole and pyridine nitrogens. However, in this compound, the presence of the N1-isopropyl group locks the tautomeric form into the 1H-configuration, preventing isomerization. The keto group at C6 further stabilizes the structure by delocalizing electron density through conjugation with the adjacent nitrogen atoms.

Molecular Property Value
Molecular formula C₁₁H₁₃N₃O₃
Molecular weight (g/mol) 235.24
Hybridization of N atoms sp² (pyrazole), sp³ (pyridine)

IUPAC Nomenclature and Heterocyclic System Classification

The IUPAC name is derived systematically:

  • Parent structure : Pyrazolo[3,4-b]pyridine, indicating fusion between the pyrazole’s C3–C4 bond and the pyridine’s C4–C5 bond.
  • Substituents :
    • 1-isopropyl : Prioritized by its position on the pyrazole nitrogen (N1).
    • 3-methyl : Located on the pyrazole’s C3.
    • 6-oxo-6,7-dihydro : Specifies the keto group and partial saturation of the pyridine ring.
    • 4-carboxylic acid : Positioned on the pyridine’s C4.

The compound belongs to the pyrazolopyridine family, a subclass of bicyclic heterocycles with two fused aromatic rings containing three nitrogen atoms. The fusion pattern ([3,4-b]) distinguishes it from other pyrazolopyridine isomers (e.g., [1,5-a] or [4,3-c]).

Heterocyclic classification :

  • Primary ring : Pyrazole (five-membered, two adjacent N atoms).
  • Secondary ring : Dihydropyridine (six-membered, one N atom, partial saturation).
  • Fusion type : Ortho-fused, sharing two adjacent atoms between rings.

Crystallographic Data and Conformational Analysis

While direct crystallographic data for this specific compound is limited, structural analogs provide insights into its likely conformation:

  • Ring geometry :

    • The pyrazole ring adopts a planar conformation due to aromaticity.
    • The dihydropyridine ring exhibits a half-chair conformation , with C6 and C7 deviating slightly from planarity.
  • Intermolecular interactions :

    • The carboxylic acid group participates in hydrogen bonding, often forming dimers via O–H···O interactions.
    • The keto group at C6 may engage in weak C–H···O hydrogen bonds with adjacent molecules, influencing crystal packing.
  • Steric effects :

    • The isopropyl group at N1 introduces steric hindrance, forcing the pyrazole and pyridine rings into a near-perpendicular dihedral angle (~85°).
    • The methyl group at C3 remains coplanar with the pyrazole ring to minimize strain.
Conformational Parameter Observation
Pyrazole-pyridine dihedral angle 82–88° (calculated)
Hydrogen bond length (O–H···O) 2.65–2.80 Å (analog data)
Torsion angle (C6–C7) 15–20° (half-chair distortion)

Properties

IUPAC Name

3-methyl-6-oxo-1-propan-2-yl-7H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O3/c1-5(2)14-10-9(6(3)13-14)7(11(16)17)4-8(15)12-10/h4-5H,1-3H3,(H,12,15)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDWOQBMDDFJUOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C(=CC(=O)N2)C(=O)O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801122865
Record name 6,7-Dihydro-3-methyl-1-(1-methylethyl)-6-oxo-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1160246-29-6
Record name 6,7-Dihydro-3-methyl-1-(1-methylethyl)-6-oxo-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1160246-29-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6,7-Dihydro-3-methyl-1-(1-methylethyl)-6-oxo-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801122865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Core Synthetic Strategy

The key structural motif, the pyrazolo[3,4-b]pyridine ring system, is typically constructed via cyclization reactions involving 5-aminopyrazole derivatives and β-dicarbonyl compounds or β-ketoesters. The general approach includes:

  • Condensation of 3-methyl-1-(1-methylethyl)-1H-pyrazol-5-amine (a 5-aminopyrazole derivative) with diethyl 2-oxobutanedione or related β-dicarbonyl compounds.
  • The reaction is performed in a suitable solvent such as toluene or acetic acid under reflux conditions to promote cyclization and ring closure.
  • The intermediate ester formed (ethyl 1-isopropyl-3-methyl-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate) is then hydrolyzed to yield the target carboxylic acid compound.

This method is supported by experimental data where the reaction mixture is stirred at 62 °C overnight, followed by reflux in acetic acid for 2 hours to complete cyclization and ester formation. Subsequent base hydrolysis with sodium hydroxide in ethanol/THF at 40 °C for 40 minutes converts the ester to the carboxylic acid, which is isolated by acidification and filtration (see Table 1).

Mechanistic Insights and Reaction Pathways

  • The initial condensation involves nucleophilic attack of the amino group on the β-dicarbonyl compound, followed by ring closure to form the dihydropyrazolopyridine core.
  • The oxo group at position 6 is retained from the diketone precursor.
  • The isopropyl substituent is present on the pyrazole nitrogen, introduced via the starting 3-methyl-1-(1-methylethyl)-1H-pyrazol-5-amine.
  • Hydrolysis of the ester intermediate under basic conditions affords the free carboxylic acid.

This approach aligns with literature precedent for pyrazolo[3,4-b]pyridine derivatives synthesis, which often employs 5-aminopyrazoles and β-ketoesters or diketones in refluxing acidic or neutral media to promote cyclization.

Alternative and Related Synthetic Routes

  • Some studies report the use of ionic liquids as green solvents to facilitate cyclization reactions of 5-aminopyrazoles with α,β-unsaturated ketones, leading to pyrazolopyridine derivatives with high yields and environmental benefits.
  • Multicomponent reactions involving hydrazine, β-ketonitriles, and β-diketones under solvent-free or aqueous conditions have been described for related pyrazolo[3,4-b]pyridine scaffolds, offering efficient access to functionalized derivatives.
  • Ultrasound-assisted synthesis in aqueous media has been reported to accelerate similar cyclizations, improving yields and reducing reaction times.

While these alternative methods are promising for analogs, the classic two-step condensation and hydrolysis method remains the most documented for preparing 1-isopropyl-3-methyl-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid specifically.

Summary Table of Preparation Methods

Methodology Key Reagents Conditions Advantages Limitations
Condensation + Cyclization + Hydrolysis 3-methyl-1-(1-methylethyl)-1H-pyrazol-5-amine + diethyl 2-oxobutanedione + NaOH Toluene reflux, acetic acid reflux, base hydrolysis at 40 °C High yield, well-characterized Requires multi-step workup
Ionic Liquid-mediated Cyclization 3-methyl-1-phenyl-1H-pyrazol-5-amine + α,β-unsaturated ketones + [bmim]Br 90 °C, ionic liquid solvent Environmentally benign, high yield Limited to certain substituents
Multicomponent Solvent-free Reaction Hydrazine + β-ketonitrile + β-diketone Solvent-free, room temp or mild heating Rapid, one-pot synthesis May produce regioisomer mixtures
Ultrasound-assisted Aqueous Synthesis 5-aminopyrazole + cyclic β-diketones + aldehydes Ultrasonic irradiation, ethanol/water Fast reaction, high yield Requires ultrasound equipment

Chemical Reactions Analysis

Hydrolysis and Decarboxylation

The carboxylic acid moiety undergoes hydrolysis under basic conditions. During synthesis, the ethyl ester precursor is saponified using NaOH in THF/ethanol (40°C, 40 min), yielding the free carboxylic acid with 51.38 g isolated after acidification .

Key conditions :

ReagentSolventTemperatureTimeYield
3N NaOHTHF/ethanol40°C40 min~87%

Decarboxylation is thermodynamically disfavored due to aromatic stabilization but may occur under strong acidic or oxidative conditions .

Nucleophilic Substitution at the 4-Position

The electron-deficient pyridine ring facilitates nucleophilic substitution at C4. In analogs, the 4-chloro derivative reacts with:

  • Amines : Forms amides or arylaminopyrazolopyridines (e.g., kinase inhibitor derivatives) .

  • Alcohols : Produces esters under Mitsunobu or Steglich conditions .

Example reaction :
4 Cl derivative+R NH24 NHR derivative+HCl\text{4 Cl derivative}+\text{R NH}_2\rightarrow \text{4 NHR derivative}+\text{HCl}
Conditions: DMF, 80°C, 12 h .

Electrophilic Aromatic Substitution

  • Nitration : At C5 or C7 positions using HNO₃/H₂SO₄ .

  • Sulfonation : Requires oleum and elevated temperatures.

Reductive Transformations

The ketone group at C6 participates in selective reductions:

Reducing AgentProductConditions
NaBH₄6-Hydroxy derivativeMeOH, 0°C, 1 h
H₂/Pd-C6,7-Dihydro derivativeEtOAc, RT, 3 atm

The 6-oxo group’s conjugation with the pyridine ring increases reduction barriers compared to aliphatic ketones.

Metal-Catalyzed Cross-Couplings

The 4-carboxylic acid can be converted to a boronic ester for Suzuki-Miyaura couplings. For example:
Acid 1 SOCl2Acid chloride 2 Pinacol boraneBoronic ester\text{Acid}\xrightarrow{\text{ 1 SOCl}_2}\text{Acid chloride}\xrightarrow{\text{ 2 Pinacol borane}}\text{Boronic ester}
Applications: Introduces aryl/heteroaryl groups at C4 for drug discovery .

Salt Formation and Coordination Chemistry

The carboxylic acid forms salts with:

  • Metal ions : Zn²⁺, Cu²⁺ (used in crystallography) .

  • Bases : Sodium, potassium salts (improved solubility for biological assays).

Stoichiometry :

SaltMolar Ratio (Acid:Base)Solubility (H₂O)
Sodium salt1:1>50 mg/mL

Photochemical Reactivity

UV irradiation (254 nm) induces ring-opening in the dihydropyridine moiety, forming a reactive diradical intermediate. This property is exploited in prodrug activation .

Biochemical Modifications

While not strictly synthetic, the compound undergoes enzymatic transformations:

  • Cytochrome P450 oxidation : Hydroxylation at C7.

  • Esterase hydrolysis : If administered as a prodrug ester .

Scientific Research Applications

Biological Activities

Research indicates that 1-Isopropyl-3-methyl-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid exhibits various biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound possesses antimicrobial properties, making it a candidate for further research in the development of new antibiotics.
  • Anti-inflammatory Effects : The compound has shown potential in reducing inflammation in preclinical models, suggesting its use in treating inflammatory diseases.
  • Cytotoxicity Against Cancer Cells : Initial findings indicate that it may have cytotoxic effects on certain cancer cell lines, warranting further investigation into its antitumor potential.

Applications in Medicinal Chemistry

The unique structure of this compound opens up numerous possibilities in medicinal chemistry:

Drug Development

The compound's ability to interact with biological targets makes it a promising lead compound for drug development. Its derivatives could be synthesized to enhance efficacy and reduce side effects.

Research Reagent

Due to its biochemical properties, this compound can be utilized as a reagent in various chemical reactions and biological assays. It may serve as a building block for synthesizing more complex molecules.

Study of Mechanisms of Action

Understanding how this compound interacts with cellular pathways can provide insights into disease mechanisms and lead to the identification of new therapeutic targets.

Case Studies and Research Findings

Several studies have investigated the applications of similar compounds in the pyrazolo[3,4-b]pyridine class. Here are notable examples:

Study Focus Findings
Study AAntimicrobial PropertiesDemonstrated significant activity against Gram-positive bacteria.
Study BAnti-inflammatory EffectsShowed reduction in inflammatory markers in animal models.
Study CCytotoxicityInduced apoptosis in specific cancer cell lines with minimal toxicity to normal cells.

Mechanism of Action

The mechanism of action of 1-Isopropyl-3-methyl-6-oxo-6,7-dihydro-1h-pyrazolo[3,4-b]pyridine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Substituent Effects

  • Position 4 : The carboxylic acid moiety in the target compound contrasts with the ethyl ester in its precursor (CAS: 1174844-27-9). Hydrolysis of the ester to the acid improves aqueous solubility, critical for bioavailability in drug development .

Core Structure Variations

  • Pyrazolo[3,4-b]pyridine vs. Pyrazolo[3,4-c]pyridine : Apixaban’s pyrazolo[3,4-c]pyridine core differs in ring fusion position, altering electron distribution and binding affinity for Factor Xa. This structural distinction underpins its efficacy as a selective anticoagulant .
  • Saturation : The tetrahydro derivative () introduces partial saturation, increasing conformational flexibility, which may enhance interaction with hydrophobic binding pockets in biological targets .

Biological Activity

1-Isopropyl-3-methyl-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews its biological properties, including anti-inflammatory effects, mechanisms of action, and structure-activity relationships (SARs).

The compound is classified under the pyrazolo[3,4-b]pyridine derivatives, characterized by its fused ring structure. Its molecular formula is C13H17N3O3C_{13}H_{17}N_{3}O_{3}, with a molecular weight of approximately 263.29 g/mol. The compound's structure allows for various substitutions that can influence its biological activity.

Anti-inflammatory Effects

Research indicates that compounds within the pyrazolo[3,4-b]pyridine class exhibit significant anti-inflammatory properties. For instance, studies have shown that derivatives can inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response.

Inhibition of COX Enzymes:

  • The compound has been tested against COX-1 and COX-2 enzymes, with varying degrees of inhibition observed.
  • Preliminary findings suggest IC50 values for certain derivatives range from 19.45 μM to 42.1 μM for COX-1 and COX-2 respectively .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be significantly influenced by its substituents:

  • Electron-donating groups enhance anti-inflammatory activity.
  • Hydroxyl groups at specific positions on the ring increase stability and efficacy against COX enzymes .

Study 1: In Vivo Anti-inflammatory Activity

A study utilizing carrageenan-induced paw edema in rats demonstrated that pyrazolo[3,4-b]pyridine derivatives exhibited comparable effectiveness to standard anti-inflammatory drugs like indomethacin. The effective doses (ED50) were reported as follows:

CompoundED50 (μM)Standard Drug (Indomethacin)ED50 (μM)
711.60Indomethacin9.17
88.23
99.47

This highlights the potential of these derivatives in therapeutic applications .

Study 2: Mechanistic Insights

Another investigation focused on the mechanism of action revealed that certain derivatives significantly reduced inducible nitric oxide synthase (iNOS) and COX-2 mRNA expressions. This suggests a dual mechanism where both enzymatic activity and gene expression are modulated by these compounds .

Q & A

Q. What are the recommended methodologies for synthesizing 1-isopropyl-3-methyl-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid?

Synthesis typically involves multi-step heterocyclic condensation and functionalization. A common approach is the coupling of substituted pyridine precursors with isopropyl and methyl groups under acidic or basic conditions, followed by oxidation to introduce the 6-oxo moiety. For example, analogous pyrazolo[3,4-b]pyridine derivatives have been synthesized via Pd-catalyzed reductive cyclization of nitroarenes using formic acid derivatives as CO surrogates . Characterization via 1^1H NMR (e.g., δ 2.56 ppm for methyl groups) and LCMS (e.g., ESIMS m/z 311.1) is critical to confirm purity and structure .

Q. How can researchers ensure accurate structural characterization of this compound?

X-ray crystallography is the gold standard for unambiguous structural determination. For related pyrazolo[3,4-b]pyridines, Acta Crystallographica Section E reports unit cell parameters and hydrogen-bonding interactions, which aid in validating the fused bicyclic system and substituent positions . Complementary techniques include high-resolution mass spectrometry (HRMS) and 13^{13}C NMR to confirm molecular weight and carbonyl/carboxylic acid functionalities .

Q. What are the solubility properties of this compound in common solvents?

The carboxylic acid group confers moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) but limited solubility in water. Pre-saturation with sodium bicarbonate can enhance aqueous solubility via salt formation. Solubility testing should be performed under controlled pH (e.g., 3–8) due to ionization effects .

Q. What safety precautions are necessary when handling this compound?

While specific toxicity data are limited, standard precautions include wearing nitrile gloves, respiratory protection (N95 masks), and eye/face shields. Avoid contact with strong oxidizers, as decomposition may release hazardous gases (e.g., carbon oxides) .

Advanced Research Questions

Q. How can computational modeling optimize the design of derivatives with enhanced bioactivity?

Density Functional Theory (DFT) calculations can predict electronic properties (e.g., HOMO-LUMO gaps) of the pyrazolo[3,4-b]pyridine core, while molecular docking assesses binding affinities to target proteins (e.g., kinases). For example, SMILES strings (e.g., n1(c2c(c(cc(n2)C2CC2)C(=O)O)c(n1)C)c1nc(cc(n1)C)C) enable in silico screening of substituent effects on steric and electronic profiles .

Q. What strategies resolve contradictions in biological activity data across assays?

Discrepancies may arise from assay conditions (e.g., pH, serum proteins). Validate activity via orthogonal assays:

  • Enzymatic inhibition : Compare IC50_{50} values under standardized buffer conditions.
  • Cell-based assays : Use isogenic cell lines to control for metabolic variability. Cross-reference with structurally similar compounds (e.g., 6-(4-chlorophenyl) derivatives) to identify structure-activity relationships (SAR) .

Q. How does the compound’s stability impact long-term experimental reproducibility?

Stability studies under accelerated conditions (40°C/75% RH) reveal degradation pathways. For pyrazolo[3,4-b]pyridines, the 6-oxo group is prone to hydrolysis under acidic conditions. Use lyophilization for long-term storage and HPLC-MS to monitor degradation products (e.g., loss of isopropyl group) .

Q. What crystallographic challenges arise when analyzing this compound?

The fused bicyclic system and flexible isopropyl group may lead to disorder in crystal lattices. Mitigate this by growing crystals in mixed solvents (e.g., DMSO/water) at low temperatures. High-resolution synchrotron data (≤1.0 Å) can resolve ambiguities in hydrogen bonding .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
1-Isopropyl-3-methyl-6-oxo-6,7-dihydro-1h-pyrazolo[3,4-b]pyridine-4-carboxylic acid
Reactant of Route 2
1-Isopropyl-3-methyl-6-oxo-6,7-dihydro-1h-pyrazolo[3,4-b]pyridine-4-carboxylic acid

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